5alpha-Cholestan-3beta,15beta-diol

Overview

Description

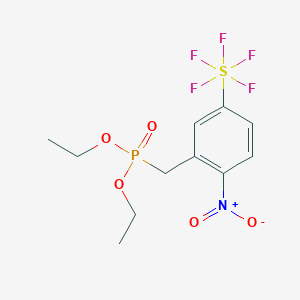

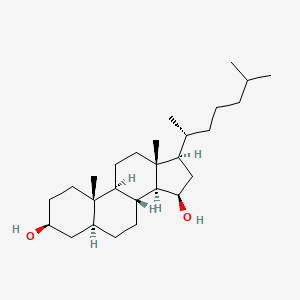

5alpha-Cholestan-3beta,15beta-diol is a 3β-hydroxysteroid consisting of 3β-hydroxy-5α-cholestane having an additional hydroxy group at the 15β-position . It is used as a standard in lipid analysis using HPLC and acts as a derivitized steroid compound .

Molecular Structure Analysis

The molecular formula of 5alpha-Cholestan-3beta,15beta-diol is C27H48O2 . The InChI and SMILES strings representing the molecule’s structure are also provided .Physical And Chemical Properties Analysis

The physical and chemical properties of 5alpha-Cholestan-3beta,15beta-diol include a molecular weight of 404.669 Da . It is insoluble in water .Scientific Research Applications

5alpha-Cholestan-3beta,15beta-diol: A Comprehensive Analysis

Chromatography Standards: 5alpha-Cholestan-3beta,15beta-diol is utilized as an internal standard in chromatographic analysis, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). This application is crucial for quantifying cholesterol levels in various products, such as meat, ensuring accurate and reliable measurements for research and quality control .

Lipid Analysis: In lipidomics, this compound serves as a standard for lipid analysis using HPLC. Its role is significant in identifying and quantifying lipid species within complex biological samples, aiding in the understanding of lipid metabolism and associated disorders .

Pharmaceutical Research: As a derivatized steroid compound, 5alpha-Cholestan-3beta,15beta-diol finds its application in pharmaceutical research. It helps in the synthesis and analysis of steroid-based drugs, contributing to the development of new medications .

Agrochemical Development: In the agrochemical field, this compound is used to study and develop new chemicals for agricultural use, such as pesticides or growth regulators. Its steroid structure makes it a valuable model for creating compounds with specific interactions with biological systems .

Dyestuff Field: The dyestuff industry benefits from the use of 5alpha-Cholestan-3beta,15beta-diol in developing dyes and pigments. Its chemical properties can influence the synthesis processes and stability of colorants used in various applications .

Biochemical Research: This compound’s structure as a 3β-hydroxysteroid with an additional hydroxy group at the 15β-position makes it an interesting subject for biochemical research. Studies involving this compound can lead to insights into steroid biochemistry and hormone action mechanisms .

Safety and Hazards

Mechanism of Action

Target of Action

5alpha-Cholestan-3beta,15beta-diol, also known as Dihydrocholesterol, is a derivatized steroidal compound . It is derived from cholesterol and is found in various biological matter .

Mode of Action

It is known to interact with cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms .

Biochemical Pathways

The biochemical pathways affected by 5alpha-Cholestan-3beta,15beta-diol are related to cholesterol metabolism. It is a derivative of cholesterol and is known to inhibit cholesterol absorption .

Pharmacokinetics

It is known to be insoluble in water .

Result of Action

It is known to induce the formation of gall stones in rabbits in the presence of sodium ions .

Action Environment

The action, efficacy, and stability of 5alpha-Cholestan-3beta,15beta-diol can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . .

properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYNEGIINKEKI-PRKDSDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)